molecular formula C18H12F3I4NO5 B12292531 Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate

Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate

Cat. No.: B12292531
M. Wt: 886.9 g/mol
InChI Key: LJZOPJWCLTTXIL-UHFFFAOYSA-N
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Description

Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a trifluoroacetyl group, making it a subject of interest in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate involves several steps, starting with the iodination of phenolic compounds. The process typically includes:

    Esterification: The formation of the ester group through the reaction of the iodinated phenol with methyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated compounds.

    Substitution: Various acylated derivatives.

Scientific Research Applications

Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms and trifluoroacetyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate: Lacks the trifluoroacetyl group.

    Methyl 3-(4-hydroxy-3,5-diiodophenoxy)propanoate: Similar structure but different functional groups.

Uniqueness

Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate is unique due to its combination of iodine atoms and a trifluoroacetyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H12F3I4NO5

Molecular Weight

886.9 g/mol

IUPAC Name

methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate

InChI

InChI=1S/C18H12F3I4NO5/c1-30-16(28)13(26-17(29)18(19,20)21)4-7-2-11(24)15(12(25)3-7)31-8-5-9(22)14(27)10(23)6-8/h2-3,5-6,13,27H,4H2,1H3,(H,26,29)

InChI Key

LJZOPJWCLTTXIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F

Origin of Product

United States

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